Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with a fused bicyclic structureThe compound’s unique structure, which includes a chlorine atom and a carboxylate group, makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-aminopyridine derivatives with α-haloketones, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom and carboxylate group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-5-11-3-6(12)2-8(7)10/h2-5H,1H3 |
InChI Key |
WHZXTJYMYNSRDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=NC=C2C=C1Cl |
Origin of Product |
United States |
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